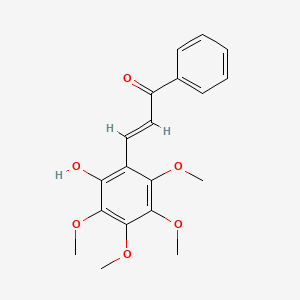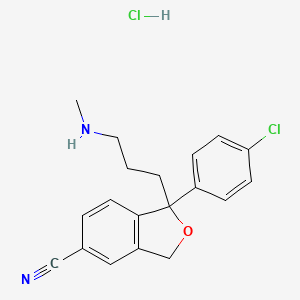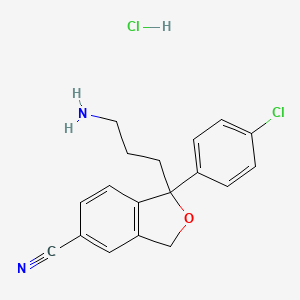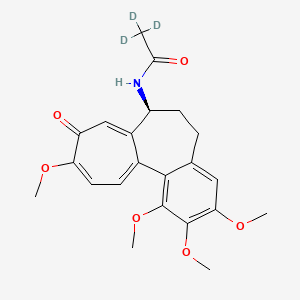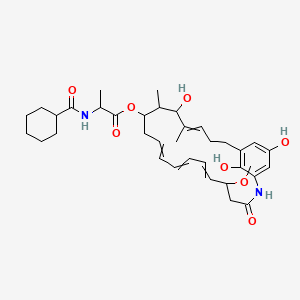
Ansatrienin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ansatrienin B, also known as Mycotrienin II, is an ansamycin antibiotic isolated from Streptomyces . It is active against fungi and yeasts, but inactive against bacteria . It displays antitumor activity and can be used as an ADC Toxin .
Synthesis Analysis
While the exact synthesis process for Ansatrienin B is not explicitly mentioned in the search results, a related compound, anthracimycin, has been synthesized in a 10-step asymmetric total synthesis . This process involves a one-pot sequential Mukaiyama vinylogous aldol/intramolecular Diels–Alder reaction to construct trans-decalin with high yield and excellent endo/exo selectivity, and a Z-selective ring-closing metathesis to forge the 14-membered ring .Molecular Structure Analysis
Ansatrienin B has a molecular formula of C36H50N2O8 and a molecular weight of 638.8 . Its formal name is N-(cyclohexylcarbonyl)-D-alanine, (5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1 (24),6,8,10,16,20,22-heptaen-13-yl ester . It contains total 98 bond(s); 48 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 7 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 2 secondary amide(s) (aliphatic), 1 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 secondary alcohol(s) .Physical And Chemical Properties Analysis
Ansatrienin B is a powder that is soluble in DMF, DMSO, ethanol, and methanol .Aplicaciones Científicas De Investigación
Biosynthesis of Ansatrienin B : Studies have explored the biosynthesis process of ansatrienin B in Streptomyces collinus. Wu et al. (1987) investigated its biosynthesis, revealing that the m-C7N unit of the ansa ring is derived from 3-amino-5-hydroxybenzoic acid, and that shikimic acid contributes to the cyclohexanecarboxylic acid moiety (Wu et al., 1987).
Structural Analysis and Modifications : Li et al. (2016) discovered new ansatrienin-type ansamycins, highlighting diverse post-PKS modifications in ansatrienin biosynthesis (Li et al., 2016). Additionally, Shi et al. (2016) characterized the biochemical aspects of a nonribosomal peptide synthetase (NRPS), AstC, in the assembly of ansatrienin's side chain (Shi et al., 2016).
Antifungal Properties : Weber et al. (1981) noted the antifungal activity of ansatrienin A and B, observing that bacteria are not or only weakly inhibited by these compounds (Weber et al., 1981).
Role in Vitamin Biosynthesis : Kennedy (2016) reviewed the functions of B-vitamins, including their role in energy production and DNA/RNA synthesis, which are relevant to the biological processes involving ansatrienin B (Kennedy, 2016).
Genetic Analysis of Biosynthetic Pathways : Chen et al. (1999) identified two separate antibiotic biosynthetic gene clusters in Streptomyces collinus related to ansatrienin and naphthomycin production, offering insights into the genetic basis of its synthesis (Chen et al., 1999).
Safety and Hazards
Direcciones Futuras
While the exact future directions for Ansatrienin B are not specified in the search results, it is known that Ansatrienin B displays potent activity against tumor cell lines and inhibits osteoclastic bone resorption . This suggests potential future research directions in the fields of oncology and bone health.
Mecanismo De Acción
Target of Action
Ansatrienin B, also known as Mycotrienin II and Antibiotic T 23II, is an ansamycin antibiotic isolated from a Streptomyces species . It primarily targets osteoclasts and tumor cell lines . In osteoclasts, it inhibits parathyroid hormone-induced calcium release, which is a measure of bone resorption . In tumor cell lines, it displays potent activity and significantly potentiates the action of several clinical anti-cancer agents .
Mode of Action
Ansatrienin B interacts with its targets by inhibiting key processes. In osteoclasts, it inhibits the release of calcium induced by the parathyroid hormone . This inhibition reduces bone resorption, a process where osteoclasts break down the tissue in bones and release the minerals, resulting in the transfer of calcium from bone tissue to the blood . In tumor cell lines, Ansatrienin B potentiates the action of several clinical anti-cancer agents , enhancing their effectiveness.
Biochemical Pathways
The biosynthesis of Ansatrienin B involves the assembly of polyketide chains using 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit . The gene encoding AHBA synthase, an enzyme which catalyzes the final step of AHBA biosynthesis in the aminoshikimate pathway, has been identified in the biosynthetic gene clusters of Ansatrienin B . This gene cluster also contains chcA, encoding the enzyme 1-cyclohexenylcarbonyl CoA reductase, which is essential for the biosynthesis of the cyclohexanecarboxylic acid moiety of ansatrienin from shikimic acid .
Pharmacokinetics
It is known that ansatrienin b is soluble in ethanol, methanol, dmf, or dmso, but has poor water solubility . This suggests that its bioavailability may be influenced by these solvents, and its poor water solubility may limit its distribution in aqueous biological environments.
Result of Action
The primary result of Ansatrienin B’s action is the inhibition of osteoclastic bone resorption . This can help in conditions where bone resorption is excessive, such as osteoporosis. In addition, its potent activity against tumor cell lines and its ability to potentiate the action of several clinical anti-cancer agents make it a potential candidate for cancer treatment .
Action Environment
The action of Ansatrienin B is influenced by environmental factors such as the presence of solvents. Given its poor water solubility , the presence of ethanol, methanol, DMF, or DMSO can enhance its solubility and potentially its bioavailability and efficacy.
Propiedades
IUPAC Name |
(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJDHJZQBGWPEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is known about the resistance mechanisms associated with Ansatrienin B?
A2: Research indicates that tumor cells harboring the A399V mutation in the elongation factor eEF1A1 demonstrate cross-resistance to Ansatrienin B and other structurally distinct compounds like didemnin B, ternatin, and nannocystin A []. This suggests that these agents might share a similar mechanism of action, potentially involving eEF1A1 as a common target. The A399V mutation in eEF1A1 could alter drug binding or downstream signaling, leading to resistance. Understanding these resistance mechanisms is crucial for developing strategies to overcome resistance and enhance the therapeutic efficacy of Ansatrienin B and related compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




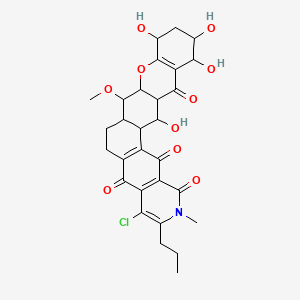


![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)
![4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B561998.png)

![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)
